molecular formula C34H32N10 B180872 N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine CAS No. 72583-85-8

N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine

Cat. No. B180872
CAS RN: 72583-85-8
M. Wt: 580.7 g/mol
InChI Key: WFVZBDCRUPTVOM-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine (TMB-8) is a chemical compound that has been widely used in scientific research applications. It is a tetra-benzimidazole compound that has been shown to have various biochemical and physiological effects.

Mechanism of Action

N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine inhibits calcium release from intracellular stores by blocking the inositol 1,4,5-trisphosphate (IP3) receptor. This receptor is responsible for releasing calcium from the endoplasmic reticulum into the cytoplasm. N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine binds to the IP3 receptor and prevents IP3 from binding, which inhibits calcium release.
Biochemical and Physiological Effects:
N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine has been shown to have various biochemical and physiological effects. It has been shown to inhibit exocytosis in various cell types, including neurons, chromaffin cells, and pancreatic beta cells. N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine has also been shown to induce apoptosis in cancer cells and to inhibit cell migration in various cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine in lab experiments is its specificity for the IP3 receptor. This allows researchers to study the role of calcium signaling pathways without affecting other cellular processes. However, N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine has some limitations as well. It has been shown to have some toxicity in certain cell types, and its effects on other calcium channels are not well understood.

Future Directions

There are several future directions for research involving N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine. One area of interest is the role of N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine in the regulation of autophagy, which is a cellular process that involves the degradation of damaged or unwanted cellular components. N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine has also been shown to have potential therapeutic effects in various diseases such as cancer and neurodegenerative diseases. Further research is needed to fully understand the potential therapeutic applications of N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine.

Synthesis Methods

N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine can be synthesized through a multi-step process that involves the reaction of ethylenediamine with 1,2-dibromoethane to form 1,2-bis(2-bromoethyl)ethane. This compound is then reacted with benzimidazole to form 1,2-bis(2-benzimidazolyl)ethane. Finally, the tetra-benzimidazole compound is synthesized by reacting 1,2-bis(2-benzimidazolyl)ethane with ethylenediamine.

Scientific Research Applications

N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine has been widely used in scientific research applications. It has been shown to inhibit calcium release from intracellular stores, which makes it an important tool for studying calcium signaling pathways. N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine has also been used to study the role of calcium in various cellular processes such as exocytosis, apoptosis, and cell migration.

properties

IUPAC Name

N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N10/c1-2-10-24-23(9-1)35-31(36-24)19-43(20-32-37-25-11-3-4-12-26(25)38-32)17-18-44(21-33-39-27-13-5-6-14-28(27)40-33)22-34-41-29-15-7-8-16-30(29)42-34/h1-16H,17-22H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVZBDCRUPTVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CN(CCN(CC3=NC4=CC=CC=C4N3)CC5=NC6=CC=CC=C6N5)CC7=NC8=CC=CC=C8N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40319360
Record name N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40319360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine

CAS RN

72583-85-8
Record name NSC344032
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40319360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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